7-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are characterized by a fused ring system containing both pyrazole and pyrimidine rings. The iodine atom at the 7th position of the pyrazolo[1,5-a]pyrimidine structure imparts unique chemical properties, making it a valuable compound in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-aminopyrazoles with 1,3-biselectrophilic reagents such as β-enaminones or chalcones. The reaction is often promoted by the presence of iodine sources like sodium iodide (NaI) or potassium iodide (KI) under oxidative conditions . A common method involves the use of K2S2O8 as an oxidizing agent, which facilitates the halogenation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable microwave-assisted synthesis. This method is favored for its operational simplicity, high yield, and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Oxidizing Agents: K2S2O8, NaIO4
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
- Substituted pyrazolo[1,5-a]pyrimidines with various functional groups at the 7th position.
- Oxidized or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
7-Iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antiviral drugs.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of dyes and fluorophores.
Mechanism of Action
The mechanism of action of 7-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This stabilization can lead to the inhibition of enzymatic activity or modulation of receptor functions . The exact pathways and molecular targets vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: 7-Iodopyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its nitro-substituted counterparts. Additionally, the iodine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in biological applications .
Properties
CAS No. |
2624134-70-7 |
---|---|
Molecular Formula |
C6H4IN3 |
Molecular Weight |
245 |
Purity |
95 |
Origin of Product |
United States |
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